molecular formula C12H11N3O B7784270 Indazol-4-one, 3-(pyridin-4-yl)-1,5,6,7-tetrahydro-

Indazol-4-one, 3-(pyridin-4-yl)-1,5,6,7-tetrahydro-

Cat. No.: B7784270
M. Wt: 213.23 g/mol
InChI Key: XSBOZJCNYCLQIY-UHFFFAOYSA-N
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Description

Indazol-4-one, 3-(pyridin-4-yl)-1,5,6,7-tetrahydro- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes an indazole core fused with a tetrahydropyridine ring and a pyridine substituent. The structural complexity of this compound makes it a valuable candidate for various scientific research applications, particularly in the development of novel therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Indazol-4-one, 3-(pyridin-4-yl)-1,5,6,7-tetrahydro- typically involves multi-step procedures that include cyclization and functional group transformations. One common synthetic route involves the cyclization of N-Boc-protected propargyl amines using a catalytic system such as AuPPh3Cl/AgSbF6 to produce functionalized 2-oxazolidinones . Other catalysts, such as Pt(CH3CN)2(SbF6)2 and AuCl3, have also been reported to enhance the reaction efficiency .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Indazol-4-one, 3-(pyridin-4-yl)-1,5,6,7-tetrahydro- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed using reagents like halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

Indazol-4-one, 3-(pyridin-4-yl)-1,5,6,7-tetrahydro- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Indazol-4-one, 3-(pyridin-4-yl)-1,5,6,7-tetrahydro- involves its interaction with specific molecular targets and pathways. The compound is believed to modulate the activity of neurotransmitters such as serotonin, dopamine, and noradrenaline, which play crucial roles in mood regulation . By influencing these neurotransmitter systems, the compound may exert antidepressant effects and improve cognitive function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Indazol-4-one, 3-(pyridin-4-yl)-1,5,6,7-tetrahydro- stands out due to its unique structural features, which combine the indazole core with a tetrahydropyridine ring and a pyridine substituent. This structural complexity contributes to its diverse range of biological activities and makes it a valuable candidate for further research and development.

Properties

IUPAC Name

3-pyridin-4-yl-1,5,6,7-tetrahydroindazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c16-10-3-1-2-9-11(10)12(15-14-9)8-4-6-13-7-5-8/h4-7H,1-3H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSBOZJCNYCLQIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)C(=NN2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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